molecular formula C6H7O6- B1236074 (4S)-4,6-Dihydroxy-2,5-dioxohexanoate

(4S)-4,6-Dihydroxy-2,5-dioxohexanoate

Cat. No.: B1236074
M. Wt: 175.12 g/mol
InChI Key: IBGYNIRCYXIAON-VKHMYHEASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4,6-Dihydroxy-2,5-dioxohexanoate is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of two hydroxyl groups and two keto groups on a hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4,6-Dihydroxy-2,5-dioxohexanoate can be achieved through several methods. One common approach involves the oxidation of suitable precursors using strong oxidizing agents under controlled conditions. For instance, the compound can be synthesized by the oxidation of 4,6-dihydroxyhexanoic acid using potassium permanganate or chromium trioxide in an acidic medium.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale oxidation reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(4S)-4,6-Dihydroxy-2,5-dioxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in polyhydroxy compounds.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include polyhydroxy derivatives, substituted hexanoates, and various oxidized forms of the compound.

Scientific Research Applications

(4S)-4,6-Dihydroxy-2,5-dioxohexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (4S)-4,6-Dihydroxy-2,5-dioxohexanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can participate in metabolic pathways, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4,6-Dihydroxy-2,5-dioxohexanoate: shares similarities with other hydroxy acids, such as 4-hydroxy-2-oxopentanoate and 6-hydroxy-2,5-dioxohexanoate.

    Unique Features: The presence of both hydroxyl and keto groups on the hexanoate backbone makes this compound unique. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes.

Highlighting Uniqueness

The unique combination of functional groups in this compound provides it with distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H7O6-

Molecular Weight

175.12 g/mol

IUPAC Name

(4S)-4,6-dihydroxy-2,5-dioxohexanoate

InChI

InChI=1S/C6H8O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,7-8H,1-2H2,(H,11,12)/p-1/t3-/m0/s1

InChI Key

IBGYNIRCYXIAON-VKHMYHEASA-M

Isomeric SMILES

C([C@@H](C(=O)CO)O)C(=O)C(=O)[O-]

SMILES

C(C(C(=O)CO)O)C(=O)C(=O)[O-]

Canonical SMILES

C(C(C(=O)CO)O)C(=O)C(=O)[O-]

Synonyms

2,5-diketo-3-deoxygluconate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-4,6-Dihydroxy-2,5-dioxohexanoate
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Reactant of Route 6
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